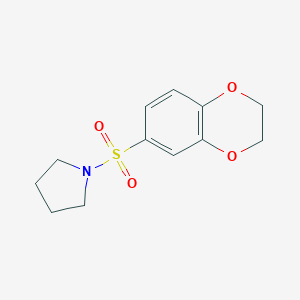

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c14-18(15,13-5-1-2-6-13)10-3-4-11-12(9-10)17-8-7-16-11/h3-4,9H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRKHAYXHJCJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Schotten-Baumann Conditions

A widely used method employs aqueous alkaline conditions to neutralize HCl generated during the reaction:

-

Reactants : 2,3-Dihydro-1,4-benzodioxin-6-sulfonyl chloride (1 equiv), pyrrolidine (1.2 equiv).

-

Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

-

Solvent : Water-tetrahydrofuran (THF) mixture (1:1 v/v).

-

Temperature : 0–5°C (ice bath), then stirred at room temperature for 3–5 hours.

-

Workup : Acidification to pH 2–3 with HCl, followed by extraction with ethyl acetate.

Lithium Hydride-Mediated Coupling

An alternative approach uses lithium hydride (LiH) in dimethylformamide (DMF) to enhance reactivity:

-

Reactants : Sulfonyl chloride (1 equiv), pyrrolidine (1.5 equiv).

-

Base : LiH (0.1 equiv).

-

Solvent : Anhydrous DMF.

-

Temperature : 25°C for 6–8 hours.

-

Workup : Quenching with ice water, filtration, and recrystallization from ethanol.

-

Yield : 80–88%.

Optimization Strategies and Alternative Routes

Solvent Effects

Polar aprotic solvents like DMF or acetonitrile improve reaction efficiency by stabilizing intermediates. For instance, DMF increases the solubility of the sulfonyl chloride and accelerates the reaction rate compared to THF.

Temperature Control

Exothermic reactions necessitate careful temperature management. Prolonged heating above 50°C risks decomposition, while lower temperatures (0–25°C) favor higher purity.

Use of Coupling Agents

In cases of low reactivity, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 4-dimethylaminopyridine (DMAP) may be employed to activate the sulfonyl chloride.

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Data

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) typically shows ≥98% purity.

Comparative Analysis of Methods

The table below summarizes key parameters for the two primary synthesis routes:

| Parameter | Schotten-Baumann | LiH/DMF |

|---|---|---|

| Reaction Time | 5 hours | 8 hours |

| Yield | 65–78% | 80–88% |

| Solvent | THF/Water | DMF |

| Base | NaOH/K₂CO₃ | LiH |

| Purity (HPLC) | 95–97% | 97–99% |

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in enzyme inhibition and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound has been shown to inhibit cholinesterases and lipoxygenase enzymes, which are involved in various biological processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Sulfonyl Group Impact : The sulfonyl group in the parent compound enhances solubility and binding affinity compared to analogues like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine, which lacks this group .

- Ring Size : Piperidine derivatives (6-membered nitrogen ring) show improved metabolic stability over pyrrolidine analogues in spirocyclic antitubercular agents, as seen in , where pyrrolidine substitution led to inactivity .

- Functional Group Additions : Carboxylic acid (e.g., ) or pyridinyl groups (e.g., ) introduce additional hydrogen-bonding or π-π stacking capabilities, critical for target engagement .

Table 2: Activity Comparisons

Key Observations :

- Antimicrobial Activity : Pyrrolidine derivatives are less effective than piperidine-based compounds in antitubercular models, emphasizing the role of ring size in bioactivity .

- Kinase Inhibition : Sulfonyl-linked piperazine derivatives demonstrate broader kinase interactions, likely due to their dual sulfonyl groups enhancing target binding .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine features a pyrrolidine ring attached to a benzodioxin moiety via a sulfonyl group. This unique structure is believed to contribute to its interaction with various biological targets.

| Property | Details |

|---|---|

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine |

| Molecular Formula | C₁₃H₁₅N₁O₄S |

| Molecular Weight | 283.33 g/mol |

| CAS Number | 3150982 |

The primary mechanism of action for 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine involves its interaction with pyruvate kinase (PKM) . This enzyme plays a crucial role in the glycolysis pathway, where it catalyzes the conversion of phosphoenolpyruvate to pyruvate. By inhibiting PKM, this compound may alter glucose metabolism and energy production in cells .

Antimicrobial Activity

Research indicates that compounds similar to 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate robust antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects. It has been shown to inhibit nitric oxide production in macrophage models induced by lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent . The inhibition rates observed were significant at varying concentrations.

Anticancer Activity

The compound's anticancer properties have also been evaluated. It has been reported to exhibit moderate antineoplastic activity against various cancer cell lines, including cervical cancer (HeLa) and gastric cancer (SGC-7901) cells . This opens avenues for further exploration in cancer therapeutics.

Study on Antibacterial Effects

A study investigated the antibacterial effects of various derivatives related to 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine. The results indicated that these compounds had strong inhibitory effects against Staphylococcus aureus, comparable to conventional antibiotics like penicillin .

Anti-inflammatory Mechanism Investigation

Another research effort focused on elucidating the anti-inflammatory mechanisms of related compounds. The study revealed that certain derivatives could significantly reduce inflammatory markers in RAW264.7 macrophages, suggesting a pathway for developing new anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine, and how can reaction parameters be systematically varied to improve yield?

- Methodological Answer : A reported synthesis involves reacting 2-fluorobenzaldehyde with dialkylamine in DMF under microwave heating (150°C, 20 hours) using potassium carbonate as a base. Key parameters to optimize include solvent choice (DMF vs. alternatives like acetonitrile), base stoichiometry, and heating duration. Post-reaction, extraction with ethyl acetate and purification via column chromatography are critical. Yield monitoring via TLC and quantitative NMR analysis is recommended to validate improvements .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : H NMR in DMSO- (e.g., δ 10.01 ppm for the sulfonyl group, aromatic protons at 7.61–6.75 ppm) is essential for confirming substitution patterns. Elemental analysis (%N) can validate purity, while IR spectroscopy can identify sulfonyl (S=O) stretches (~1350–1150 cm). For advanced characterization, high-resolution mass spectrometry (HRMS) or X-ray crystallography should be employed if crystalline derivatives are obtainable .

Q. How can researchers assess the compound’s stability under varying storage conditions (e.g., temperature, humidity)?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C (short-term), -20°C (long-term), and 40°C/75% relative humidity (stress conditions). Monitor degradation via HPLC-UV at regular intervals (e.g., 0, 1, 3, 6 months). Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) for reproducibility .

Advanced Research Questions

Q. What mechanistic insights exist for the palladium-catalyzed synthesis of analogous sulfonamide derivatives, and how can these inform reaction design?

- Methodological Answer : Palladium-catalyzed coupling (e.g., using alkenylsulfonyl fluorides with pyrrolidine) proceeds via oxidative addition of the sulfonyl fluoride to Pd(0), followed by nucleophilic attack by pyrrolidine. Kinetic studies (varying catalyst loading, ligand effects) and DFT calculations can elucidate rate-determining steps. Compare traditional thermal methods (e.g., microwave-assisted) with catalytic routes to evaluate efficiency and selectivity .

Q. How should researchers resolve contradictions in reported yields or spectral data for this compound across different synthetic protocols?

- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted starting materials) or solvent residues. Reproduce protocols rigorously, ensuring identical reagent grades and equipment (e.g., microwave vs. oil bath heating). Cross-validate NMR data with computational predictions (e.g., using ACD/Labs or ChemDraw simulations). Collaborative inter-laboratory studies can isolate methodological variables .

Q. What computational strategies are suitable for predicting the compound’s reactivity or binding affinity in biological systems?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrophilic sites (e.g., sulfonyl group) for nucleophilic attack. Molecular docking (AutoDock Vina, Schrödinger) against protein targets (e.g., kinases) can predict binding modes. Use QSAR models trained on sulfonamide datasets to estimate bioactivity, but validate with in vitro assays .

Q. How can researchers design structure-activity relationship (SAR) studies to explore modifications at the pyrrolidine or benzodioxin moieties?

- Methodological Answer : Synthesize analogs with substituents at the benzodioxin ring (e.g., electron-withdrawing groups at position 6) or pyrrolidine N-functionalization. Test analogs in enzyme inhibition assays (e.g., IC determination) or cellular models. Use statistical tools (e.g., PCA or clustering) to correlate structural features with activity trends .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity or efficacy studies involving this compound?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation in GraphPad Prism). Calculate EC/IC values with 95% confidence intervals. For high-throughput screening, apply Z’-factor analysis to validate assay robustness. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple analogs .

Q. How can researchers mitigate batch-to-batch variability during scale-up synthesis?

- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, to monitor reaction progression in real time. Optimize crystallization conditions (e.g., anti-solvent addition rate) using Design of Experiments (DoE). Establish strict QC criteria (e.g., ≥95% purity by HPLC) for raw materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.